molecular formula C6H7BrN2O2 B8097550 methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B8097550
M. Wt: 219.04 g/mol
InChI Key: CZBOMDFUPCLHHO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Functionalization of Imidazole Derivatives : A study by Collman, Zhong, & Boulatov (2000) discusses the efficient synthesis of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates from t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. This demonstrates the versatility of imidazole derivatives in chemical synthesis.

  • Bromination of Imidazoline : Lobana, Sultana, & Butcher (2011) in their work “A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole” describe a process for converting 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, highlighting a methodology for introducing bromine into imidazole compounds.

  • Alkylation of Imidazole Carboxylic Acid Derivatives : Dumpis, Alekseeva, Litasova, & Piotrovskii (2003) in their study “Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate” explore the alkylation of imidazole-4(5)-carboxylic acid derivatives. This research contributes to the understanding of how different substitutions on the imidazole ring can be achieved.

  • Synthesis of Cytotoxic Imidazole Derivatives : Bellina, Cauteruccio, Fiore, & Rossi (2008) in their publication “Regioselective Synthesis of 4,5‐Diaryl‐1‐methyl‐1H‐imidazoles Including Highly Cytotoxic Derivatives” discuss a method for synthesizing 1-methyl-1H-imidazoles with potential cytotoxic properties against human tumor cell lines.

Properties

IUPAC Name

methyl 2-bromo-1-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-3-4(5(10)11-2)8-6(9)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBOMDFUPCLHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.